
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom bonded to a trifluoromethyl group and a 1-methylpiperidin-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-methylpiperidin-4-yl)boranuide typically involves the reaction of 1-methylpiperidine with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under an inert atmosphere to prevent the oxidation of the boron compound. The general reaction scheme is as follows:
Reactants: 1-methylpiperidine, boron trifluoride, potassium base.
Conditions: Inert atmosphere (e.g., nitrogen or argon), anhydrous solvents (e.g., tetrahydrofuran).
Procedure: The 1-methylpiperidine is first dissolved in the anhydrous solvent, followed by the addition of boron trifluoride. The potassium base is then added slowly to the reaction mixture while maintaining the inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are carried out in anhydrous solvents under inert atmosphere.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, and the reactions are carried out in polar aprotic solvents.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reagents used.
科学的研究の応用
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of potassium trifluoro(1-methylpiperidin-4-yl)boranuide involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a versatile reagent in organic synthesis.
類似化合物との比較
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide can be compared with other similar compounds, such as:
Potassium trifluoro[(piperidin-1-yl)methyl]borate: Similar structure but with a different substituent on the piperidine ring.
Potassium trifluoro(4-methoxyphenyl)boranuide: Contains a methoxyphenyl group instead of a piperidinyl group.
Potassium (piperazin-1-yl)methyltrifluoroborate: Contains a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the 1-methylpiperidin-4-yl group, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C6H12BF3KN |
|---|---|
分子量 |
205.07 g/mol |
IUPAC名 |
potassium;trifluoro-(1-methylpiperidin-4-yl)boranuide |
InChI |
InChI=1S/C6H12BF3N.K/c1-11-4-2-6(3-5-11)7(8,9)10;/h6H,2-5H2,1H3;/q-1;+1 |
InChIキー |
JWUZDDSXINXONP-UHFFFAOYSA-N |
正規SMILES |
[B-](C1CCN(CC1)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


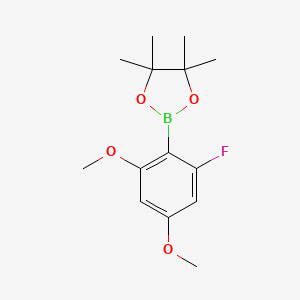
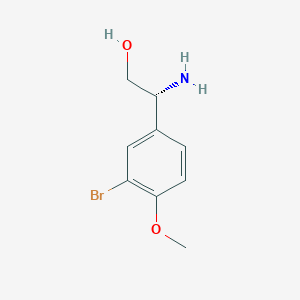
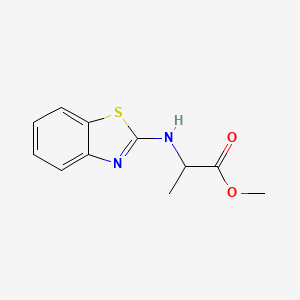

![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
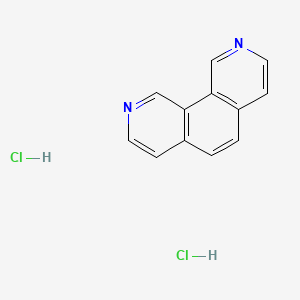
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
aminedihydrochloride](/img/structure/B13580530.png)
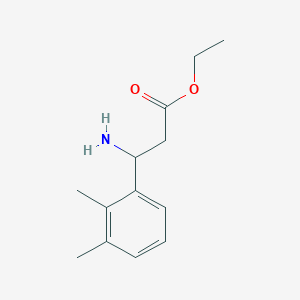
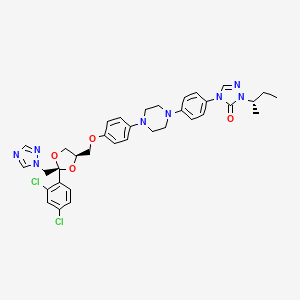
![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)
![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)

